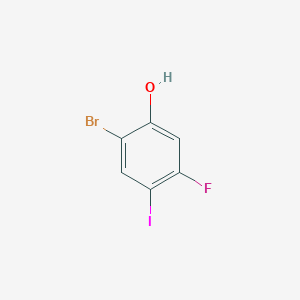

2-Bromo-5-fluoro-4-iodophenol

Description

Significance of Halogenated Aromatic Compounds in Contemporary Chemical Research

Halogenated aromatic hydrocarbons are a class of chemical compounds characterized by one or more halogen atoms—fluorine, chlorine, bromine, or iodine—attached to a benzene (B151609) ring. researchgate.netiloencyclopaedia.org These compounds have become fundamentally important in modern chemical research and industry. The introduction of halogens into aromatic systems can significantly alter the physical, chemical, and biological properties of the parent molecule. mdpi.com This has led to their widespread use as intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. google.comchemistryviews.org

In agrochemical research, for instance, the inclusion of halogens is a key strategy for developing products with optimal efficacy and environmental safety profiles. science.gov Furthermore, halogen atoms serve as versatile synthetic handles, enabling a wide array of cross-coupling reactions that are central to the construction of complex molecular architectures. The carbon-halogen bond's unique reactivity profile allows for selective functionalization, making halogenated aromatics indispensable building blocks in organic synthesis. researchgate.net Their prevalence is also noted in environmental science, as many persistent organic pollutants (POPs) are halogenated aromatic compounds, driving research into their environmental fate and degradation. scirp.orgnih.gov

Overview of Phenolic Structures in Organic Synthesis and Functional Materials

Phenols are a class of organic compounds featuring a hydroxyl (–OH) group directly bonded to an aromatic ring. tutoring-blog.co.ukwikipedia.orgbritannica.com This structural arrangement confers distinct chemical properties that differentiate them from aliphatic alcohols. wikipedia.orglumenlearning.com The hydroxyl group is activating and ortho-, para-directing, meaning it increases the reactivity of the aromatic ring toward electrophilic substitution and directs incoming substituents to the positions adjacent and opposite to it. britannica.comwikipedia.org Phenols are also weakly acidic, a property that is exploited in many chemical reactions. wikipedia.orglumenlearning.com

The unique reactivity of phenols makes them valuable starting materials and intermediates in organic synthesis. chemistryviews.orgnih.gov They are precursors to a vast range of products, including resins, dyes, and pharmaceuticals. For example, the reaction of phenols with aldehydes produces phenol-aldehyde resins, a class of polymers with significant industrial applications. google.com The phenolic moiety is also a common feature in many natural products and biologically active molecules, where it often plays a crucial role in binding to biological targets. nih.gov Their ability to form strong hydrogen bonds also influences their physical properties, such as boiling points and solubility, making them useful in the design of functional materials. britannica.com

Specific Context of Densely Halogenated Phenols: Synthesis and Reactivity Challenges

The synthesis of phenols bearing multiple halogen substituents—densely halogenated phenols—presents unique challenges. While the phenolic hydroxyl group strongly activates the ring for electrophilic halogenation, controlling the regioselectivity (the specific position of substitution) can be difficult, often leading to mixtures of products. wikipedia.org Achieving a specific, non-symmetrical substitution pattern on the aromatic ring requires sophisticated synthetic strategies.

Traditional methods for preparing halogenated phenols can involve harsh reaction conditions, such as high temperatures and the use of strong bases, which may not be compatible with sensitive functional groups on the target molecule. chemistryviews.orggoogle.com The synthesis of electron-deficient phenols, in particular, remains a significant challenge. nih.gov Consequently, a major focus in contemporary organic chemistry is the development of milder, more selective methods for synthesizing these complex structures. chemistryviews.org Recent advancements include the use of electrochemical methods and novel catalyst systems to improve site selectivity in phenol (B47542) halogenation. europa.euglobalscientificjournal.com These methods aim to provide more efficient and environmentally benign routes to valuable poly-substituted aromatic intermediates. globalscientificjournal.com

Rationale for Academic Investigation of 2-Bromo-5-fluoro-4-iodophenol

The academic interest in a molecule such as this compound stems from its status as a densely functionalized aromatic system. This compound contains four different substituents on a benzene ring: a hydroxyl group and three distinct halogen atoms (fluorine, bromine, and iodine). This unique arrangement makes it a highly versatile building block for advanced organic synthesis.

The differential reactivity of the carbon-halogen bonds (C-I > C-Br >> C-F) allows for sequential, site-selective cross-coupling reactions. For example, the more reactive carbon-iodine bond can be selectively functionalized using palladium-catalyzed reactions like Suzuki or Sonogashira couplings, leaving the carbon-bromine bond intact for a subsequent, different coupling reaction. This orthogonal reactivity is highly prized in the synthesis of complex molecules, as it allows for the controlled and stepwise construction of intricate molecular frameworks from a single, versatile starting material. The presence of the fluorine atom can also impart desirable electronic properties and metabolic stability in pharmaceutical applications. mdpi.com Therefore, this compound represents a valuable substrate for methodological studies and a potent intermediate for synthesizing complex target molecules in medicinal chemistry and materials science.

Chemical Compound Data

Below are the key identifiers and properties for this compound.

| Property | Value |

| CAS Number | 1564796-94-6 bldpharm.comsigmaaldrich.com |

| Molecular Formula | C₆H₃BrFIO synquestlabs.com |

| Molecular Weight | 316.9 g/mol sigmaaldrich.com |

| Synonyms | Phenol, 2-bromo-5-fluoro-4-iodo- |

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-fluoro-4-iodophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrFIO/c7-3-1-5(9)4(8)2-6(3)10/h1-2,10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KULAGISEJYGLKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)I)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrFIO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.89 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis Methodologies for 2 Bromo 5 Fluoro 4 Iodophenol

Retrosynthetic Analysis of 2-Bromo-5-fluoro-4-iodophenol

A retrosynthetic analysis of this compound suggests several possible synthetic pathways by disconnecting the carbon-halogen and carbon-oxygen bonds. The most logical disconnections are the carbon-bromine and carbon-iodine bonds, as these are typically formed through electrophilic aromatic substitution.

One plausible retrosynthetic route begins by disconnecting the bromine atom, leading to the precursor 5-fluoro-4-iodophenol . This intermediate simplifies the problem to the regioselective iodination of a fluorophenol. Further disconnection of the iodine atom from this intermediate would lead back to a readily available starting material, 3-fluorophenol . This approach relies on controlling the positions of two successive electrophilic halogenation reactions on a substituted phenol (B47542).

Alternatively, a route involving the transformation of functional groups can be envisioned. For instance, the phenol group might be derived from an aniline (B41778) precursor via a diazonium salt. This opens up pathways starting from substituted anilines, such as a fluoro-nitroaniline, where the nitro group can be reduced to an amine and subsequently converted to the hydroxyl group after the halogen atoms are in place.

Strategic Precursor Compounds and Starting Materials

The successful synthesis of this compound is highly dependent on the selection of appropriate starting materials and the synthesis of key halogenated intermediates.

Multi-step syntheses starting from substituted nitroanilines offer a robust method for controlling the substitution pattern. A relevant strategy is adapted from a patented process for a structurally similar compound, 2-bromo-5-iodophenol, which begins with o-nitroaniline. google.com For the target molecule, a plausible route could commence with 4-fluoro-2-nitroaniline .

This synthetic sequence would involve several key transformations:

Iodination: The first step would be the regioselective iodination of 4-fluoro-2-nitroaniline. The activating, ortho,para-directing amino group and the deactivating but ortho,para-directing fluoro group would direct the incoming electrophile. Iodination is expected to occur at the position para to the amino group and ortho to the fluoro group, yielding 4-fluoro-5-iodo-2-nitroaniline .

Sandmeyer-type Reaction: The amino group of the resulting compound can be converted to a diazonium salt and subsequently replaced with a bromine atom.

Reduction: The nitro group is then reduced to an amino group, for example using a reducing agent like iron in acidic medium, to form 2-bromo-5-fluoro-4-iodoaniline (B8064332) .

Diazotization and Hydrolysis: The final step involves the conversion of the newly formed amino group into the target phenolic hydroxyl group via diazotization followed by hydrolysis.

A summary of this potential multi-step route is presented below.

| Step | Reaction | Starting Material | Product |

| 1 | Iodination | 4-fluoro-2-nitroaniline | 4-fluoro-5-iodo-2-nitroaniline |

| 2 | Diazotization & Bromination | 4-fluoro-5-iodo-2-nitroaniline | 1-bromo-4-fluoro-5-iodo-2-nitrobenzene |

| 3 | Nitro Reduction | 1-bromo-4-fluoro-5-iodo-2-nitrobenzene | 2-bromo-5-fluoro-4-iodoaniline |

| 4 | Diazotization & Hydrolysis | 2-bromo-5-fluoro-4-iodoaniline | This compound |

The synthesis and use of simpler, related halogenated phenols as intermediates is a more direct approach. Key precursors for this compound include other halogenated phenols which can be synthesized and then further functionalized. lookchem.comsynquestlabs.com

Halogenated phenols are valuable starting materials for preparing more complex active ingredients in pharmaceuticals and agrochemicals, as the inclusion of halogens can increase lipophilicity and membrane permeability. google.com The synthesis of these intermediates often relies on the careful control of electrophilic halogenation on a phenol or aniline starting material. lookchem.comgoogle.com For instance, 2-Bromo-4-fluorophenol can be prepared from 4-fluorophenol. lookchem.com Similarly, 2-fluoro-4-iodophenol (B1315855) is a known compound that could potentially be brominated to yield the final product. synquestlabs.com The challenge lies in achieving the desired regioselectivity in the subsequent halogenation steps.

| Precursor Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 2-Bromo-4-fluorophenol | 496-69-5 | C₆H₄BrFO | 191.00 |

| 2-Fluoro-4-iodophenol | 2713-28-2 | C₆H₄FIO | 238.00 |

| 5-Bromo-2-fluorophenol | 112204-58-7 | C₆H₄BrFO | 191.00 |

Direct and Convergent Synthetic Approaches

Direct approaches to this compound would involve the sequential halogenation of a simpler phenol, such as 3-fluorophenol. These methods are more step-economical but demand precise control over regioselectivity.

The synthesis of polysubstituted phenols often requires regioselective C-H halogenation. The hydroxyl group of a phenol is a strongly activating, ortho, para-directing group, which can lead to multiple halogenations and mixtures of isomers. ccspublishing.org.cn However, various methods have been developed to control the position of halogenation.

Catalytic systems have been developed to achieve high regioselectivity. For instance, ammonium (B1175870) salt-catalyzed processes using reagents like 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH) have shown high ortho-selectivity. scientificupdate.com The choice of catalyst and solvent can significantly influence the outcome of the reaction. The use of Lewis basic selenoether catalysts has also been reported to control the regioselective chlorination of phenols. nsf.gov Furthermore, electrochemical methods are being explored to enhance site selectivity in phenol halogenation by controlling the generation of reactive intermediates. europa.eu

In the context of synthesizing this compound from a precursor like 5-fluoro-4-iodophenol, the existing substituents would direct the incoming bromine. The powerful ortho,para-directing hydroxyl group would strongly favor substitution at the ortho positions (C2 and C6). The C4 position is already blocked by iodine. The C2 position is sterically less hindered than the C6 position, which is flanked by the fluorine atom. Therefore, bromination would be expected to occur preferentially at the C2 position.

Specific protocols for the regioselective bromination of phenols are critical for the synthesis of the target compound. While molecular bromine can be used, it often leads to low regioselectivity and over-bromination. ccspublishing.org.cn N-Bromosuccinimide (NBS) is a widely used alternative that offers milder reaction conditions. ccspublishing.org.cnmdpi.com

Several catalytic systems have been developed to improve the selectivity of bromination with NBS. The use of p-toluenesulfonic acid (p-TsOH) as a catalyst with NBS in solvents like methanol (B129727) has been shown to achieve excellent selectivity for mono ortho-bromination of para-substituted phenols. mdpi.com This method is tolerant of various functional groups, including fluorine. mdpi.com Another approach involves using hydrobromic acid (HBr) in combination with sulfoxides bearing sterically hindered substituents, which can achieve high regioselectivity for bromination. ccspublishing.org.cn

| Brominating Agent | Catalyst/Conditions | Selectivity |

| N-Bromosuccinimide (NBS) | p-Toluenesulfonic acid (p-TsOH), Methanol | Excellent for mono ortho-bromination of p-substituted phenols. mdpi.com |

| Hydrobromic Acid (HBr) | Sterically hindered sulfoxides | High p/o selectivity, tunable by choice of sulfoxide. ccspublishing.org.cn |

| N-Bromosuccinimide (NBS) | Indium(III) triflate catalysis | Can lead to dibromination if not controlled. mdpi.com |

Regioselective Halogenation Strategies

Iodination Protocols

The introduction of an iodine atom onto an aromatic ring is a critical step in the synthesis of many halogenated intermediates. A variety of iodinating agents and methods are available for the iodination of phenols and their derivatives. researchgate.net Common reagents include molecular iodine (I₂), N-iodosuccinimide (NIS), and iodine monochloride (ICl). researchgate.net The reactivity of the aromatic substrate and the desired regioselectivity often dictate the choice of the iodinating system.

In the specific context of synthesizing precursors to this compound, a patented method describes the iodination of o-nitroaniline as an initial step. google.com This reaction is typically carried out using elemental iodine in a suitable solvent like acetic acid. google.com The molar ratio of the iodinating agent to the substrate is a crucial parameter to control, with a slight excess of iodine often being optimal to drive the reaction to completion. google.com Temperature is another key factor, with reactions generally performed at moderately elevated temperatures to ensure a reasonable reaction rate. google.com

For the iodination of substituted phenols, amine-iodine complexes have been developed as stable and easy-to-handle reagents. researchgate.net These complexes, formed from amines such as morpholine (B109124) or N-methyl-piperazine with iodine in the presence of potassium iodide, can effectively iodinate various substituted phenols in good to excellent yields. researchgate.net Laccase-catalyzed iodination using potassium iodide as the iodine source and aerial oxygen as the oxidant presents a sustainable and highly efficient method for the iodination of p-substituted phenols, achieving yields up to 93% under mild conditions. nih.govrsc.org

Table 1: Comparison of Selected Iodination Reagents for Phenolic Compounds

| Reagent/System | Substrate Example | Solvent | Conditions | Yield | Reference |

| Iodine (I₂) | o-Nitroaniline | Acetic Acid | 30-50 °C | Not specified in abstract | google.com |

| N-Iodosuccinimide (NIS) | Phenols | Various | Varies | Good | researchgate.net |

| Amine-Iodine Complexes | Substituted Phenols | Water | Room Temp | Good to Excellent | researchgate.net |

| Laccase/KI/O₂ | p-Hydroxyarylcarbonyls | Buffer | Mild | Up to 93% | nih.govrsc.org |

| Sodium Iodide/tert-Butyl Hypochlorite | Phenols | Not specified | Not specified | Not specified | acs.org |

Electrophilic Fluorination Methodologies (e.g., utilizing xenon difluoride)

Electrophilic fluorination is a primary method for introducing fluorine atoms into aromatic systems. wikipedia.org Reagents containing a nitrogen-fluorine (N-F) bond, such as Selectfluor®, are widely used due to their stability and safety profile compared to elemental fluorine. wikipedia.org

Xenon difluoride (XeF₂) is a notable electrophilic fluorinating agent that can react with a range of aromatic compounds. researchgate.netechemi.com The fluorination of phenols and other activated aromatic rings with XeF₂ can often be achieved without a catalyst. researchgate.net For instance, phenol, anisole, and 2-naphthol (B1666908) react with xenon difluoride in solvents like methylene (B1212753) chloride to yield monofluoro-substituted products in yields ranging from 37-71%. researchgate.net The reaction mechanism is generally considered an electrophilic aromatic substitution, where the electrophilic species, potentially XeF⁺, attacks the electron-rich aromatic ring. echemi.com In some cases, acid catalysis, for example with HF or BF₃·Et₂O, is employed to enhance the reactivity of XeF₂. researchgate.net

The regioselectivity of fluorination with XeF₂ is dependent on the directing effects of the substituents already present on the aromatic ring. For phenol, a mixture of o-, m-, and p-fluorophenol can be obtained. nih.gov The reaction conditions, including temperature and solvent, can be tuned to influence the isomeric distribution of the products.

Table 2: Examples of Electrophilic Fluorination with Xenon Difluoride

| Substrate | Fluorinating Agent | Catalyst | Solvent | Temperature | Product(s) | Yield | Reference |

| Phenol | XeF₂ | None | CH₂Cl₂ | Not specified | o-, m-, p-Fluorophenol | 37-71% (total) | researchgate.net |

| Anisole | XeF₂ | None | CH₂Cl₂ | Not specified | Monofluoroanisoles | Not specified | researchgate.net |

| L-3-Methoxy-4-hydroxyphenylalanine | XeF₂ | None | CH₂Cl₂ | -60 °C | L-6-fluoro-DOPA (after hydrolysis) | Not specified | cdnsciencepub.com |

| Benzene (B151609) | XeF₂ | BF₃·Et₂O | MeCN | -30 °C | Fluorobenzene | 18% | researchgate.net |

Phenolic Hydroxyl Group Introduction and Functionalization

The introduction of a phenolic hydroxyl group onto a polyhalogenated aromatic ring is often achieved through the diazotization of a corresponding aromatic amine, followed by hydrolysis of the resulting diazonium salt. This is a well-established and versatile method in aromatic chemistry. google.com

In the synthesis of this compound, the final step involves the conversion of 2-bromo-5-fluoro-4-iodoaniline to the target phenol. google.com This transformation is typically carried out by treating the aniline with a diazotizing agent, such as sodium nitrite (B80452), in an acidic medium (e.g., sulfuric acid) at low temperatures to form the diazonium salt. google.comgoogle.com The subsequent hydrolysis of this intermediate is achieved by heating the reaction mixture, which leads to the replacement of the diazonium group with a hydroxyl group and the evolution of nitrogen gas. google.com The use of copper salts can facilitate this transformation under milder conditions. pitt.edu

The efficiency of this process can be influenced by the concentration of the acid and the temperature of both the diazotization and hydrolysis steps. For polyhalogenated anilines, which can be weakly basic, carrying out the diazotization in a more concentrated acid may be necessary to achieve a high yield. google.com

Diazotization Reactions and Subsequent Transformations

Diazotization reactions are not only pivotal for introducing hydroxyl groups but also for incorporating other functionalities, such as halogens, onto an aromatic ring via Sandmeyer-type reactions. numberanalytics.comnumberanalytics.com In the synthesis of this compound, a diazotization-bromination sequence is employed to introduce the bromine atom. google.com

Specifically, 2-nitro-4-iodoaniline is diazotized using sodium nitrite in the presence of sulfuric acid. google.com The resulting diazonium salt is then subjected to a Sandmeyer reaction, where it is treated with a copper(I) bromide/hydrobromic acid mixture to replace the diazonium group with a bromine atom. google.com The optimization of Sandmeyer reactions involves careful selection of the copper(I) catalyst and halide source, as well as control over the solvent and temperature. numberanalytics.com Catalytic versions of the Sandmeyer reaction have been developed to reduce the amount of copper salts required while maintaining high yields. organic-chemistry.org

Table 3: Key Parameters in Diazotization and Sandmeyer Reactions

| Reaction Step | Key Reagents | Typical Conditions | Influencing Factors | Reference |

| Diazotization | Sodium Nitrite, Mineral Acid | 0-5 °C | Amine basicity, acid concentration | google.comgoogle.com |

| Hydrolysis | Heat | Elevated temperature | Acid concentration, side reactions | google.compitt.edu |

| Sandmeyer Bromination | CuBr, HBr | Room to elevated temperature | Catalyst, solvent, temperature | google.comnumberanalytics.comorganic-chemistry.org |

Reduction Strategies in Aromatic Synthesis

The reduction of a nitro group to an amine is a fundamental transformation in the synthesis of many aromatic compounds, including the precursors to this compound. A common route involves the reduction of an intermediate like 2-bromo-5-fluoro-4-nitroaniline (B1526599) to 2-bromo-5-fluoro-4-iodoaniline. google.com

A variety of reducing agents can be employed for this purpose. Classical methods include the use of metals in acidic media, such as tin (Sn) or iron (Fe) with hydrochloric acid. Catalytic hydrogenation, using catalysts like palladium on carbon (Pd/C) or Raney nickel with hydrogen gas, is also a widely used and often cleaner alternative. Other reducing systems include hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst. The choice of reducing agent can depend on the presence of other functional groups in the molecule that might also be susceptible to reduction. For polyhalogenated compounds, care must be taken to avoid dehalogenation, which can be a competing side reaction under certain reduction conditions.

Optimization of Reaction Conditions and Yields in Academic Synthesis

For the iodination step, factors such as the molar ratio of reactants, reaction time, and temperature are critical. google.com In the diazotization and Sandmeyer reactions, the choice of copper catalyst (e.g., CuBr vs. CuCl), the use of co-catalysts or ligands, and the solvent system can significantly impact the yield and selectivity. numberanalytics.comorganic-chemistry.org For instance, the use of a mixed Cu(I)/Cu(II) catalytic system has been shown to be efficient for Sandmeyer brominations. organic-chemistry.org Continuous flow processing is also being explored to improve the safety and efficiency of handling unstable diazonium intermediates. sci-hub.se

Purification and Isolation Techniques for Polyhalogenated Phenols

The purification of polyhalogenated phenols from reaction mixtures containing starting materials, reagents, and by-products requires effective separation techniques. Due to their acidic nature, phenols can be separated from neutral and basic impurities by extraction with an aqueous base (e.g., NaOH solution) to form the corresponding phenoxide salt, which is water-soluble. The phenol can then be recovered by acidifying the aqueous layer.

Chromatographic methods are also extensively used for the purification of these compounds. Column chromatography using silica (B1680970) gel is a standard technique, where the choice of eluent system (e.g., mixtures of hexane (B92381) and ethyl acetate) is critical to achieve good separation. For more challenging separations or for obtaining very high purity material, High-Performance Liquid Chromatography (HPLC) may be employed.

Given the potential for polyhalogenated compounds to be persistent in the environment, various methods for their removal from aqueous solutions have also been studied, including advanced oxidation processes and adsorption on various materials. nih.govrsc.orgresearchgate.net While these are primarily for environmental remediation, the underlying principles of their interactions can sometimes be adapted for purification purposes.

Chemical Reactivity and Mechanistic Investigations of 2 Bromo 5 Fluoro 4 Iodophenol

Electrophilic Aromatic Substitution Reactions on the Phenolic Ring

The phenolic hydroxyl group is a potent activating group in electrophilic aromatic substitution (EAS), directing incoming electrophiles to the ortho and para positions. In the case of 2-bromo-5-fluoro-4-iodophenol, the para position is occupied by an iodine atom. The remaining open positions for electrophilic attack are C3 and C6.

The directing effects of the substituents can be summarized as follows:

-OH (hydroxyl): Strongly activating, ortho, para-directing.

-F (fluoro): Weakly deactivating (due to inductive withdrawal) but ortho, para-directing (due to resonance donation).

-Br (bromo): Deactivating, ortho, para-directing.

-I (iodo): Deactivating, ortho, para-directing.

The positions ortho to the powerful hydroxyl group are C2 (blocked by bromine) and C6 (open). The position para to the hydroxyl is C4 (blocked by iodine). Therefore, electrophilic substitution is most likely to occur at the C6 position, driven by the strong activating effect of the hydroxyl group. The C3 position is meta to the hydroxyl group and is therefore less favored.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) on halogenated phenols is generally challenging due to the electron-rich nature of the aromatic ring. However, the presence of multiple electron-withdrawing halogen atoms can facilitate this reaction, particularly under forcing conditions. The relative lability of the carbon-halogen bonds follows the order C-I > C-Br > C-Cl > C-F. Consequently, in this compound, the carbon-iodine bond at the C4 position is the most likely site for nucleophilic attack.

Advanced Cross-Coupling Reactions Involving Carbon-Halogen Bonds

The differential reactivity of the carbon-halogen bonds in this compound makes it an excellent substrate for sequential, site-selective cross-coupling reactions. The generally accepted order of reactivity for oxidative addition of a transition metal catalyst to a carbon-halogen bond is C-I > C-Br > C-Cl >> C-F. thieme-connect.comresearchgate.net This hierarchy is primarily governed by the bond dissociation energies (BDEs) of the respective carbon-halogen bonds. researchgate.net

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig)

In palladium-catalyzed cross-coupling reactions, the chemoselectivity is expected to follow the established reactivity trend of halogens. Therefore, reactions such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination would be anticipated to occur selectively at the C-I bond. By carefully controlling the reaction conditions and the stoichiometry of the reagents, it should be possible to functionalize the C4 position while leaving the C-Br and C-F bonds intact for subsequent transformations. The oxidative addition of the palladium(0) catalyst to the C-I bond is the selectivity-determining step in these processes. researchgate.net

Nickel-Catalyzed Coupling Reactions

Nickel catalysts can exhibit different reactivity profiles compared to palladium and are often more effective at activating stronger carbon-halogen bonds. While the general trend of C-I > C-Br reactivity is often observed with nickel catalysts as well, the specific ligand and reaction conditions can influence the chemoselectivity. In some cases, nickel catalysis can enable the coupling of less reactive aryl bromides in the presence of more reactive aryl iodides, although this would represent a departure from the typical reactivity pattern.

Directed Ortho-Metalation and Related Reactivity

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.org The hydroxyl group of a phenol (B47542) can act as a directed metalation group (DMG), guiding a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho position. thieme-connect.com In this compound, the positions ortho to the hydroxyl group are C2 and C6. The C2 position is already substituted with a bromine atom. Therefore, DoM would be expected to occur exclusively at the C6 position. The resulting aryllithium species can then be trapped with a variety of electrophiles, allowing for the introduction of a wide range of functional groups at this position.

Chemoselectivity in Cross-Coupling of Tri-halogenated Arenes

The chemoselectivity in the cross-coupling of polyhalogenated arenes is a well-studied area, with the outcome generally dictated by the inherent differences in the carbon-halogen bond strengths. researchgate.net For this compound, a stepwise functionalization strategy can be envisioned. The most reactive C-I bond would be the site of the first cross-coupling reaction. Following this initial transformation, a second cross-coupling could be performed at the C-Br bond under more forcing conditions or with a different catalyst system. The C-F bond is typically the least reactive and would likely remain intact throughout these sequences, offering a handle for further derivatization if required. The ability to selectively address each of the carbon-halogen bonds based on their differential reactivity is a key feature that makes polyhalogenated compounds like this compound valuable synthetic intermediates. thieme-connect.comresearchgate.net

Interactive Data Table: Predicted Reactivity of this compound

| Reaction Type | Most Probable Site of Reaction | Rationale |

| Electrophilic Aromatic Substitution | C6 | Strong directing effect of the ortho hydroxyl group. |

| Nucleophilic Aromatic Substitution | C4 | Weakest carbon-halogen bond (C-I). |

| Palladium-Catalyzed Cross-Coupling | C4 | Highest reactivity of the C-I bond in oxidative addition. |

| Nickel-Catalyzed Cross-Coupling | C4 | Generally follows the same reactivity trend as palladium. |

| Directed Ortho-Metalation | C6 | Deprotonation directed by the adjacent hydroxyl group. |

Reactivity of the Phenolic Hydroxyl Group

The hydroxyl group attached to the aromatic ring in this compound is the primary site for several key chemical transformations. Its reactivity is modulated by the electron-withdrawing nature of the attached halogen atoms.

The phenolic hydroxyl group of this compound is expected to undergo both esterification and etherification reactions, which are fundamental transformations for phenols.

Esterification: This process involves the reaction of the phenol with a carboxylic acid or its derivative, such as an acyl chloride or acid anhydride, typically in the presence of a base or an acid catalyst. The reaction with an acyl chloride is generally rapid and can be carried out under basic conditions to deprotonate the phenol, forming a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a phenyl ester.

Etherification: The Williamson ether synthesis is a common method for preparing ethers from phenols. This reaction involves the deprotonation of the phenolic hydroxyl group with a strong base, such as sodium hydride (NaH), to form the corresponding sodium phenoxide. This highly reactive nucleophile then undergoes an SN2 reaction with an alkyl halide to form an ether. The choice of the alkyl halide will determine the nature of the resulting ether.

The following table illustrates potential esterification and etherification reactions for this compound.

| Reaction Type | Reactant 1 | Reactant 2 | Typical Conditions | Expected Product |

| Esterification | This compound | Acetyl chloride | Pyridine, CH₂Cl₂ | 2-Bromo-5-fluoro-4-iodophenyl acetate |

| Etherification | This compound | Methyl iodide | NaH, THF | 1-Bromo-4-fluoro-2-iodo-5-methoxybenzene |

The phenolic moiety of this compound is susceptible to oxidation, while the halogenated aromatic ring can undergo reduction.

Oxidation: Phenols are known to be sensitive to oxidizing agents. chemistrysteps.comopenstax.org The oxidation of phenols can lead to the formation of quinones, which are conjugated diketones. chemistrysteps.comopenstax.org For this compound, oxidation with a suitable reagent, such as chromic acid or Fremy's salt, would likely yield a substituted benzoquinone. openstax.orglibretexts.org The precise structure of the resulting quinone would depend on the reaction conditions and the regioselectivity of the oxidation process. These oxidation-reduction properties are crucial in various biochemical processes. libretexts.org

Reduction: The halogen substituents on the aromatic ring can be removed through reduction. Catalytic hydrogenation is a common method for the reduction of aromatic compounds, although it often requires forcing conditions such as high pressure and temperature. libretexts.org Alternatively, reductive dehalogenation can be achieved using a transition metal complex. google.com In such a process, the transition metal oxidatively inserts into the carbon-halogen bond, followed by a step that replaces the halogen with a hydrogen atom. google.com The relative ease of removal of the halogens would likely be I > Br > F, which is the general trend for the lability of halogens in reductive dehalogenation.

The following table outlines potential oxidation and reduction pathways for this compound.

| Reaction Type | Reagent | Typical Conditions | Potential Product(s) |

| Oxidation | Sodium dichromate, H₂SO₄ | Aqueous solution | Substituted p-benzoquinone |

| Reduction (Dehalogenation) | H₂, Pd/C | High pressure, heat | 2-Bromo-5-fluorophenol, 5-fluoro-4-iodophenol, etc. |

Stereoelectronic Effects of Multiple Halogen Substituents on Reaction Pathways

The presence of three different halogen atoms (bromine, fluorine, and iodine) on the phenolic ring has a profound impact on the reactivity of this compound. These effects are a combination of inductive and resonance effects, as well as steric hindrance.

Inductive Effects: All three halogens are more electronegative than carbon and thus exert a strong electron-withdrawing inductive effect (-I effect). This effect increases the acidity of the phenolic hydroxyl group compared to phenol itself, making it easier to deprotonate. The order of electronegativity is F > Br > I.

Resonance Effects: The halogens also possess lone pairs of electrons that can be delocalized into the aromatic ring through a resonance effect (+R effect). This effect opposes the inductive effect and tends to increase electron density at the ortho and para positions. The ability to donate electron density via resonance is generally F > Cl > Br > I.

Steric Hindrance: The bromine atom at the ortho position to the hydroxyl group introduces significant steric hindrance. This can influence the rate and feasibility of reactions involving the hydroxyl group, such as esterification and etherification, by impeding the approach of bulky reagents.

Applications in Advanced Organic Synthesis and Building Block Chemistry

Role as a Versatile Synthetic Intermediate in Complex Molecule Construction

The strategic placement of bromine, fluorine, and iodine atoms on the phenolic ring allows for a programmed sequence of cross-coupling reactions. The carbon-iodine bond is the most reactive towards palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, followed by the carbon-bromine bond. This reactivity difference enables chemists to introduce different substituents at the 4- and 2-positions in a controlled manner.

For instance, a Sonogashira coupling can be selectively performed at the iodine-bearing carbon, followed by a Suzuki coupling at the bromine-bearing carbon. This stepwise approach is instrumental in the synthesis of highly substituted and complex aromatic compounds that would be challenging to prepare using other methods. The hydroxyl group can be protected and deprotected as needed, further expanding the synthetic possibilities.

Table 1: Orthogonal Functionalization of 2-Bromo-5-fluoro-4-iodophenol

| Step | Reaction Type | Position of Functionalization | Reagents and Conditions | Resulting Intermediate |

| 1 | Sonogashira Coupling | C-4 (Iodine) | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, base | 4-alkynyl-2-bromo-5-fluorophenol derivative |

| 2 | Suzuki-Miyaura Coupling | C-2 (Bromine) | Aryl or vinyl boronic acid/ester, Pd catalyst, base | 2-aryl/vinyl-4-alkynyl-5-fluorophenol derivative |

| 3 | Buchwald-Hartwig Amination | C-2 (Bromine) | Amine, Pd catalyst, base | 2-amino-4-alkynyl-5-fluorophenol derivative |

Preparation of Diversified Chemical Scaffolds

The unique substitution pattern of this compound makes it an ideal starting material for the synthesis of a wide range of chemical scaffolds, including polyhalogenated aromatic derivatives and complex heterocyclic systems.

Synthesis of Polyhalogenated Aromatic Derivatives

This compound serves as a key precursor for the synthesis of more elaborately substituted polyhalogenated aromatic compounds. Through sequential cross-coupling reactions, a variety of aryl, alkyl, and amino groups can be introduced at the 2- and 4-positions. The remaining fluorine atom can also participate in nucleophilic aromatic substitution reactions under specific conditions, further increasing the molecular diversity that can be achieved from this single building block. These highly functionalized aromatic compounds are of significant interest in the development of new pharmaceuticals and advanced materials.

Construction of Heterocyclic Systems via Annulation Reactions

The strategic placement of the hydroxyl group and a reactive halogen allows for the construction of various heterocyclic systems through intramolecular cyclization or annulation reactions. For example, following a Sonogashira coupling at the 2-position (after a prior functionalization at the 4-position), the resulting ortho-alkynylphenol can undergo an intramolecular cyclization to form a benzofuran (B130515) ring system. This approach provides a powerful tool for the synthesis of substituted benzofurans, which are common motifs in biologically active natural products and pharmaceuticals.

Table 2: Benzofuran Synthesis via Annulation

| Starting Material | Reaction Sequence | Key Intermediate | Cyclization Conditions | Product |

| This compound | 1. Suzuki coupling at C-4 2. Sonogashira coupling at C-2 | 2-alkynyl-4-aryl-5-fluorophenol | Base or metal catalyst (e.g., Cu, Ag, Au) | Substituted Benzofuran |

Precursor for Specialized Chemical Reagents and Catalysts

The polyhalogenated nature of this compound makes it a valuable precursor for the synthesis of specialized chemical reagents and ligands for catalysis. For instance, the bromine and iodine atoms can be replaced with phosphorus-containing groups to generate novel phosphine (B1218219) ligands. The electronic properties of these ligands can be fine-tuned by the presence of the fluorine atom and the substituent at the remaining halogenated position. These tailored ligands can then be used to modulate the activity and selectivity of transition metal catalysts in a variety of organic transformations.

Contributions to Method Development in Modern Organic Chemistry

The distinct and predictable reactivity of the three different carbon-halogen bonds in this compound has made it a useful tool for the development and optimization of new synthetic methods. Researchers have utilized this compound to showcase the selectivity and scope of novel palladium-catalyzed cross-coupling reactions. By demonstrating the ability to selectively functionalize one position over the others, new catalytic systems can be validated and their utility in complex synthetic sequences can be established.

Integration into Combinatorial Synthesis and Library Generation

In the realm of drug discovery and materials science, the ability to rapidly generate large numbers of diverse molecules is paramount. Combinatorial chemistry provides a powerful platform for this purpose, and building blocks with multiple points of diversification are highly sought after. This compound is an excellent candidate for inclusion in combinatorial libraries due to its three distinct reactive sites (iodine, bromine, and the hydroxyl group).

By employing parallel synthesis techniques, a library of compounds can be generated by reacting this compound with a diverse set of building blocks in a stepwise and controlled manner. For example, a set of terminal alkynes can be coupled at the 4-position, followed by the coupling of a set of boronic acids at the 2-position. The resulting library of disubstituted phenols can then be further diversified by reacting the hydroxyl group. This approach allows for the efficient exploration of chemical space and the identification of new molecules with desired biological or material properties.

Spectroscopic Characterization and Structural Elucidation of 2 Bromo 5 Fluoro 4 Iodophenol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For 2-Bromo-5-fluoro-4-iodophenol, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, would provide a complete picture of its structure.

Proton (¹H) NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing signals for the two aromatic protons and the phenolic hydroxyl proton. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the halogen substituents and the electron-donating effect of the hydroxyl group.

The two aromatic protons are in different chemical environments and are expected to appear as distinct signals. The proton at the C3 position (H-3) would likely be a doublet, split by the adjacent fluorine atom at C5. The proton at the C6 position (H-6) would also be expected to be a doublet, with a smaller coupling constant due to the meta-coupling with the fluorine atom. The phenolic proton (-OH) would typically appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 7.2 - 7.5 | d | ~8-10 Hz (³J H-F) |

| H-6 | 6.9 - 7.2 | d | ~2-4 Hz (⁴J H-F) |

| -OH | 5.0 - 6.0 | br s | - |

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum will show six distinct signals for the six carbon atoms in the aromatic ring, as they are all in unique chemical environments. The chemical shifts are significantly influenced by the attached substituents. The carbon attached to the hydroxyl group (C-1) will be shifted downfield, while the carbons bonded to the halogens will also show characteristic shifts. The carbon-fluorine coupling will be observable, with the C-5 signal appearing as a doublet with a large coupling constant.

Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-1 | 150 - 155 |

| C-2 | 110 - 115 |

| C-3 | 120 - 125 |

| C-4 | 90 - 95 |

| C-5 | 158 - 162 (d, ¹J C-F ≈ 240-250 Hz) |

| C-6 | 115 - 120 |

Fluorine-19 (¹⁹F) NMR Spectroscopic Analysis

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms in a molecule. In the case of this compound, a single signal is expected for the fluorine atom at the C-5 position. This signal would likely appear as a doublet of doublets, due to coupling with the ortho proton (H-6) and the meta proton (H-3). The chemical shift of the fluorine atom is influenced by the other substituents on the ring.

Predicted ¹⁹F NMR Data

| Fluorine Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| F-5 | -110 to -120 | dd | ³J F-H6 ≈ 8-10 Hz, ⁴J F-H3 ≈ 2-4 Hz |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional NMR techniques would be employed.

COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between coupled protons. In this case, it would help to confirm the coupling between the aromatic protons, although the couplings might be weak.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons. This would allow for the unambiguous assignment of the protonated carbons, C-3 and C-6, by correlating their ¹H and ¹³C signals.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the elemental composition of the molecule. For this compound (C₆H₃BrFIO), the exact mass can be calculated and compared to the experimentally determined value to confirm the molecular formula. nih.gov

Predicted High-Resolution Mass Spectrometry Data

| Ion | Predicted m/z [M+H]⁺ | Predicted m/z [M-H]⁻ |

| C₆H₃BrFIO | 316.84688 | 314.83232 |

The mass spectrum would also exhibit a characteristic isotopic pattern due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and iodine (monoisotopic at ¹²⁷I). This would result in a distinctive appearance of the molecular ion peak cluster.

Interpretation of Isotopic Patterns for Halogenated Compounds

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weight and elemental composition. A key feature in the mass spectrum of a halogenated compound is its unique isotopic pattern, which arises from the natural abundance of halogen isotopes.

For this compound, the presence of bromine and iodine atoms will result in a distinctive isotopic signature. Bromine has two stable isotopes, 79Br and 81Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This gives rise to a characteristic pair of peaks of almost equal intensity, separated by two mass units (an M and M+2 peak), for any fragment containing a bromine atom. neu.edu.trpatsnap.com

Iodine, on the other hand, is monoisotopic, consisting of 100% 127I. docbrown.info Fluorine is also monoisotopic (19F). Therefore, the molecular ion region of the mass spectrum of this compound is expected to show a pair of peaks of nearly equal intensity, two mass units apart, corresponding to the molecules containing 79Br and 81Br. The presence of the single iodine isotope will shift the entire pattern to a higher mass but will not introduce further splitting. docbrown.info

The predicted monoisotopic mass of this compound (C6H379Br19F127IO) is 315.8396 Da. The mass spectrum would therefore be expected to show a molecular ion peak cluster with significant peaks at approximately m/z 316 and 318.

Table 1: Predicted Isotopic Distribution for the Molecular Ion of this compound

| Isotopologue | Mass (Da) | Relative Abundance (%) |

|---|---|---|

| C6H379BrFIO | 315.8396 | 100.0 |

| C6H381BrFIO | 317.8375 | 97.3 |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman) corresponds to the vibrational modes of specific bonds within the molecule.

For this compound, the spectra would be characterized by vibrations of the hydroxyl group, the aromatic ring, and the carbon-halogen bonds.

O-H Stretch: A prominent and broad absorption band is expected in the IR spectrum in the region of 3200-3600 cm-1, characteristic of the hydroxyl group in phenols. libretexts.orgdocbrown.info The broadening is a result of intermolecular hydrogen bonding. docbrown.info

C-O Stretch: A strong C-O stretching vibration should appear in the IR spectrum around 1200-1260 cm-1. libretexts.org

Aromatic C-H Stretch: Aromatic C-H stretching vibrations are typically observed above 3000 cm-1. libretexts.org

Aromatic C=C Bending: The stretching vibrations of the carbon-carbon bonds in the aromatic ring usually give rise to a series of sharp bands in the 1450-1600 cm-1 region in both IR and Raman spectra. docbrown.info

C-X (Halogen) Stretches: The carbon-halogen stretching vibrations are expected to appear in the fingerprint region of the IR spectrum. The C-F stretch is typically found in the 1000-1400 cm-1 range. The C-Br and C-I stretches occur at lower wavenumbers, generally below 700 cm-1.

Table 2: Predicted Characteristic IR and Raman Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm-1) | Spectroscopy |

|---|---|---|---|

| O-H | Stretching | 3200-3600 (broad) | IR |

| Aromatic C-H | Stretching | 3000-3100 | IR, Raman |

| Aromatic C=C | Bending | 1450-1600 | IR, Raman |

| C-O | Stretching | 1200-1260 | IR |

| C-F | Stretching | 1000-1400 | IR |

| C-Br | Stretching | 500-680 | IR, Raman |

| C-I | Stretching | 480-610 | IR, Raman |

X-ray Crystallography for Solid-State Structural Determination

This technique would provide invaluable information on:

Molecular Geometry: The precise spatial arrangement of the bromine, fluorine, and iodine atoms, as well as the hydroxyl group, on the phenol (B47542) ring.

Intermolecular Interactions: The nature and geometry of intermolecular forces, such as hydrogen bonding involving the hydroxyl group and potential halogen bonding interactions, which govern the packing of the molecules in the crystal lattice.

Conformational Details: The planarity of the aromatic ring and the orientation of the substituents.

While no published crystal structure for this compound is currently available, the data that would be obtained from such an analysis is summarized in the table below.

Table 3: Information Obtainable from X-ray Crystallography of this compound

| Structural Parameter | Type of Information Provided |

|---|---|

| Unit Cell Dimensions | Size and shape of the repeating unit in the crystal. |

| Space Group | Symmetry of the crystal lattice. |

| Atomic Coordinates | The x, y, and z positions of each atom in the unit cell. |

| Bond Lengths | The distances between bonded atoms (e.g., C-Br, C-F, C-I, C-O, O-H). |

| Bond Angles | The angles between adjacent bonds. |

| Torsion Angles | The dihedral angles describing the conformation of the molecule. |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are indispensable for the separation, purification, and purity assessment of organic compounds. For a substituted phenol like this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most relevant methods. phenomenex.comlabmanager.com

High-Performance Liquid Chromatography (HPLC):

HPLC is well-suited for the analysis of non-volatile and thermally sensitive compounds, making it an ideal choice for this compound. patsnap.com A reversed-phase HPLC method, likely employing a C18 column with a mobile phase consisting of a mixture of water and an organic solvent (such as acetonitrile (B52724) or methanol) with a possible acid modifier like trifluoroacetic acid, would be effective for its analysis. chromforum.org The retention time of the compound would be a characteristic identifier, and the peak area would be proportional to its concentration, allowing for quantitative analysis and purity determination.

Gas Chromatography (GC):

GC is a powerful technique for the separation of volatile and thermally stable compounds. labmanager.com While phenols can be analyzed by GC, derivatization to a more volatile species (e.g., by silylation of the hydroxyl group) is sometimes employed to improve peak shape and thermal stability. The choice of a suitable capillary column, such as one with a polar stationary phase, would be crucial for achieving good separation from any impurities. When coupled with a mass spectrometer (GC-MS), this technique provides both separation and structural information, making it a powerful tool for identification.

Table 4: Comparison of Chromatographic Techniques for this compound

| Technique | Principle | Applicability for Purity Assessment | Applicability for Isolation |

|---|---|---|---|

| HPLC | Partitioning between a liquid mobile phase and a solid stationary phase. | Excellent for determining the percentage purity by analyzing the relative peak areas. | Preparative HPLC can be used to isolate pure compound from a mixture. |

| GC | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Good for assessing the presence of volatile impurities. | Preparative GC can be used for the isolation of small quantities of volatile compounds. |

Computational Chemistry and Theoretical Investigations of 2 Bromo 5 Fluoro 4 Iodophenol

Conformational Analysis and Energetic Stability:Molecules can often exist in different spatial arrangements called conformers. Conformational analysis involves identifying the most stable conformers and the energy barriers between them. For 2-Bromo-5-fluoro-4-iodophenol, this would involve rotating the hydroxyl group and analyzing the resulting changes in energy to determine the most stable three-dimensional structure.

While these computational approaches are standard for characterizing new or understudied compounds, the specific application to this compound has not been reported. The generation of accurate data tables and detailed research findings for this compound would require dedicated computational research to be performed and published.

Studies on Intermolecular Interactions and Aggregation Behavior of this compound

Computational chemistry provides a powerful lens for examining the non-covalent forces that govern the interactions and aggregation of molecules like this compound. While direct computational studies on this specific trifunctional phenol (B47542) are not extensively documented in publicly available literature, a robust understanding of its behavior can be extrapolated from theoretical investigations of structurally similar halogenated phenols. These studies reveal a complex interplay of hydrogen bonds, halogen bonds, and other non-covalent interactions that dictate the supramolecular chemistry of these compounds.

Theoretical investigations into related molecules, such as other brominated, fluorinated, and iodinated phenols, consistently employ a range of computational methods to elucidate their interaction profiles. d-nb.info Methodologies like Density Functional Theory (DFT) are foundational for optimizing molecular geometries and calculating interaction energies. doi.orgnih.gov Further analysis using tools such as the Quantum Theory of Atoms in Molecules (QTAIM), Natural Bond Orbital (NBO) analysis, and Non-Covalent Interaction (NCI) plots allows for a detailed characterization of the nature and strength of intermolecular contacts. doi.orgrsc.orgresearchgate.net

The aggregation behavior of this compound is expected to be primarily driven by two significant types of intermolecular interactions: hydrogen bonding and halogen bonding. The phenolic hydroxyl group is a classic hydrogen bond donor, capable of forming strong O-H···O hydrogen bonds with the oxygen atom of a neighboring molecule. d-nb.info Simultaneously, the bromine and iodine atoms on the aromatic ring can act as halogen bond donors. acs.org Halogen bonding is a highly directional interaction where an electropositive region on the halogen atom, known as a σ-hole, interacts with a Lewis base, such as the oxygen atom or the π-system of an adjacent molecule. acs.orgnih.gov

Computational models of dimers and larger clusters of analogous compounds help to quantify the energetics of these interactions. The binding energies for different dimeric configurations, calculated using high-level theoretical methods, can predict the most stable aggregation patterns. For instance, a head-to-tail arrangement facilitating an O-H···O hydrogen bond is often a highly stable configuration. This primary dimer can then be further stabilized by weaker C-I···π or C-Br···O interactions with other dimers.

To illustrate the expected findings from such computational studies, the following data tables present hypothetical but representative data for the intermolecular interactions of this compound, based on published data for similar halogenated phenols.

Table 1: Calculated Interaction Energies (ΔE) for Potential Dimers of this compound

| Dimer Configuration | Dominant Interaction Type | Interaction Energy (kcal/mol) |

| Dimer A | O-H···O Hydrogen Bond | -7.5 |

| Dimer B | C-I···O Halogen Bond | -4.2 |

| Dimer C | C-Br···O Halogen Bond | -2.8 |

| Dimer D | π-π Stacking | -2.1 |

Note: These are representative values based on computational studies of analogous halogenated phenols. The actual interaction energies for this compound would require specific theoretical calculations.

Table 2: Typical Geometrical Parameters for Intermolecular Bonds in Halogenated Phenol Aggregates

| Interaction Type | Bond | Typical Distance (Å) | Typical Angle (°) |

| Hydrogen Bond | O-H···O | 1.8 - 2.2 | 160 - 180 |

| Halogen Bond | C-I···O | 2.8 - 3.2 | 165 - 180 |

| Halogen Bond | C-Br···O | 3.0 - 3.4 | 160 - 175 |

| Halogen Bond | C-I···π | 3.3 - 3.7 | ~170 |

Note: The bond distances are measured between the donor atom (H, I, Br) and the acceptor atom/centroid (O, π-system). The angle represents the directionality of the interaction.

Future Research Directions and Unexplored Avenues for 2 Bromo 5 Fluoro 4 Iodophenol

Development of Novel and Sustainable Synthetic Pathways

The efficient and sustainable synthesis of 2-Bromo-5-fluoro-4-iodophenol is a primary area for future investigation. Current approaches to polysubstituted phenols often involve multiple steps with harsh reagents. Future research should focus on developing more atom-economical and environmentally benign synthetic routes.

| Potential Synthetic Strategy | Description | Potential Advantages |

| Orthogonal Halogenation | Stepwise and regioselective introduction of bromine, fluorine, and iodine atoms onto a phenol (B47542) or precursor molecule. | Precise control over the substitution pattern. |

| Halogen Dance Reactions | Migration of halogen atoms on the aromatic ring under specific reaction conditions to achieve the desired isomer. | Access to isomers that are difficult to obtain through direct halogenation. |

| Multi-component Reactions | A one-pot synthesis combining three or more starting materials to rapidly build molecular complexity. | Increased efficiency and reduced waste generation. |

Detailed research findings on related compounds suggest that the development of chemo- and regioselective halogenation methods will be crucial. For instance, the use of specific catalysts or directing groups could enable the precise installation of each halogen at the desired position, avoiding the formation of complex isomeric mixtures.

Exploration of Advanced Catalytic Transformations

The three distinct halogen atoms on this compound provide multiple handles for advanced catalytic transformations, allowing for the selective functionalization of the molecule.

Future research should explore a variety of cross-coupling reactions to introduce new carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C-Br, C-I, and C-F bonds can be exploited for sequential and site-selective modifications.

| Catalytic Transformation | Potential Application | Key Research Focus |

| Suzuki-Miyaura Coupling | Introduction of aryl, heteroaryl, or alkyl groups at the iodine or bromine positions. | Development of catalysts with high selectivity for C-I versus C-Br bond activation. |

| Sonogashira Coupling | Introduction of alkyne functionalities. | Exploration of copper-free and palladium-catalyzed conditions to enhance substrate scope. |

| Buchwald-Hartwig Amination | Formation of C-N bonds to introduce amine functionalities. | Optimization of reaction conditions to overcome potential catalyst inhibition by the phenol group. |

| C-H Activation | Direct functionalization of the C-H bond on the aromatic ring. | Design of directing groups or catalysts to achieve regioselective C-H functionalization. |

The development of artificial metalloenzymes could offer highly selective and environmentally friendly catalytic systems for the transformation of halogenated phenols mdpi.com. These bio-inspired catalysts could enable reactions that are challenging to achieve with traditional chemical catalysts.

Integration into Flow Chemistry and Automated Synthesis Platforms

The synthesis and derivatization of this compound are well-suited for integration into continuous flow chemistry and automated synthesis platforms. Flow chemistry offers numerous advantages over traditional batch synthesis, including enhanced safety, improved reaction control, and easier scalability. researchgate.netnih.gov

Key areas for future research include:

Development of continuous flow processes for the synthesis of this compound: This would involve optimizing reaction parameters such as temperature, pressure, and residence time to maximize yield and purity.

Automated derivatization: An automated platform could be developed to rapidly synthesize a library of derivatives by sequentially performing different catalytic reactions in a flow system. This would accelerate the discovery of new compounds with interesting properties. The use of such automated systems has the potential to significantly reduce costs and development timelines in the pharmaceutical industry aurigeneservices.commdpi.com.

Green Chemistry Approaches for Synthesis and Derivatization

Future research must prioritize the development of green and sustainable methods for the synthesis and functionalization of this compound. This aligns with the growing demand for environmentally responsible chemical processes.

Potential green chemistry approaches include:

Use of safer solvents: Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or bio-based solvents.

Catalyst recycling: Developing methods for the efficient recovery and reuse of expensive and often toxic metal catalysts.

Energy efficiency: Utilizing microwave or ultrasonic irradiation to reduce reaction times and energy consumption.

Bio-catalysis: Employing enzymes or whole-cell systems to perform selective transformations under mild conditions. Recent research has highlighted the potential of biocatalysts for the synthesis of halogenated metabolites dtu.dk.

Aerobic oxyiodination of phenols using molecular oxygen as the oxidant is an example of a green catalytic method that could be adapted for the synthesis of iodo-substituted phenols researchgate.net. Similarly, protocols for the bromination and iodination of aromatic compounds in water have been developed, offering a more environmentally friendly alternative to traditional methods semanticscholar.org.

Investigation of Emerging Applications in Chemical Sciences and Materials Design

The unique electronic and structural features of this compound make it a promising building block for the design of novel materials and functional molecules.

Potential areas of application to be explored include:

Pharmaceuticals and Agrochemicals: The presence of multiple halogen atoms can significantly influence the biological activity of a molecule. Derivatives of this compound could be screened for a wide range of biological activities. Phenolic compounds are known to be valuable scaffolds in drug discovery nih.govresearchgate.netnih.gov.

Organic Electronics: Halogenated aromatic compounds are often used in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The specific substitution pattern of this compound could lead to materials with unique electronic properties. The tailored functionalization of phenols is a key strategy for creating materials with desired properties nih.gov.

Polymers and Advanced Materials: Incorporation of this functionalized phenol into polymer backbones could lead to materials with enhanced thermal stability, flame retardancy, or specific optical properties.

Future research should focus on the synthesis of a diverse library of derivatives and the systematic evaluation of their properties in these emerging application areas.

Q & A

What are the recommended synthetic routes for preparing 2-Bromo-5-fluoro-4-iodophenol, and how can halogenation order impact yield?

Basic Research Question

A stepwise halogenation approach is typically employed, starting with fluorination or bromination, followed by iodination. For example, bromine and iodine are introduced via electrophilic aromatic substitution (EAS), leveraging directing effects of existing substituents. Fluorine, as a strong electron-withdrawing group, directs subsequent substitutions to meta/para positions. To optimize yield:

- Bromination first : Use FeBr₃ catalysis to introduce Br at the ortho position relative to the hydroxyl group.

- Iodination : Employ ICl or KI/oxidative conditions (e.g., HIO₃/H₂SO₄) to introduce iodine at the para position to fluorine.

Steric hindrance from bromine may reduce iodination efficiency, necessitating excess iodinating agents or elevated temperatures .

How should researchers characterize the purity and structure of this compound?

Basic Research Question

Use a multi-technique approach:

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., splitting from fluorine in ¹⁹F NMR).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M-H]⁻ at m/z 314.82).

- Elemental Analysis : Confirm Br, F, and I content (deviation <0.3% indicates high purity).

- HPLC : Reverse-phase chromatography with UV detection (λ ~270 nm) to assess purity (>98% recommended for synthetic intermediates) .

What are the optimal storage conditions to prevent degradation of this compound?

Basic Research Question

Store at 0–6°C in amber glass vials under inert gas (N₂/Ar) to minimize photodegradation and oxidative side reactions. Desiccants (e.g., silica gel) prevent hydrolysis of the phenolic -OH group. For long-term stability (>6 months), lyophilization and storage at -20°C are advised .

How can researchers resolve contradictions in reported melting points or spectral data for this compound?

Advanced Research Question

Discrepancies often arise from polymorphic forms or residual solvents.

- DSC/TGA : Differentiate polymorphs via thermal analysis (e.g., endothermic peaks for melting or decomposition).

- PXRD : Compare diffraction patterns with computational models (e.g., Mercury CCDC).

- Solvent Recrystallization : Reproduce crystallization conditions (e.g., EtOH/H₂O vs. DCM/hexane) to isolate pure polymorphs. Cross-reference with databases like Reaxys or SciFinder for consensus values .

What strategies mitigate regioselectivity challenges during functionalization of this compound?

Advanced Research Question

Regioselectivity in cross-coupling (e.g., Suzuki, Ullmann) is influenced by halogen reactivity (I > Br) and steric effects:

- Protecting Groups : Acetylate the phenolic -OH to reduce electron-donating effects, favoring coupling at iodine.

- Catalytic Systems : Use Pd(PPh₃)₄ for Br-selective coupling or CuI/ligand systems for iodide activation.

- Computational Modeling : DFT calculations (e.g., Gaussian) predict reactive sites by analyzing Fukui indices and electrostatic potential maps .

How can computational chemistry predict the reactivity of this compound in drug discovery?

Advanced Research Question

Leverage in silico tools:

- Docking Studies : Simulate binding to target proteins (e.g., kinases) using AutoDock Vina.

- ADMET Prediction : SwissADME or pkCSM to assess bioavailability, toxicity, and metabolic stability.

- Quantum Mechanics : Calculate bond dissociation energies (BDEs) for halogen bonds to prioritize synthetic modifications. Validate predictions with in vitro assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.